2-Methylisonicotinic acid hydrazide
Overview
Description
2-Methylisonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis. This compound is characterized by the presence of a methyl group at the 2-position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisonicotinic acid hydrazide can be synthesized through the condensation reaction of 2-methylisonicotinic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
2-Methylisonicotinic acid+Hydrazine hydrate→2-Methylisonicotinic acid hydrazide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylisonicotinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-Methylisonicotinic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylisonicotinic acid hydrazide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition disrupts the cell wall integrity, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A well-known anti-tuberculosis drug.
Nicotinic acid hydrazide: Another derivative with similar biological activities.
2-Aminonicotinic acid hydrazide: A compound with potential antimicrobial properties.
Uniqueness
2-Methylisonicotinic acid hydrazide is unique due to the presence of the methyl group at the 2-position, which can enhance its chemical stability and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of organic compounds, the study of biological activities, and the development of new therapeutic agents.
Properties
IUPAC Name |
2-methylpyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPATTUCUMRIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314073 | |
Record name | 2-Methylisonicotinic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3758-59-6 | |
Record name | NSC280609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylisonicotinic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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